
1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as EMSCI, and it belongs to the class of sulfonyl imidazoles. EMSCI has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various biomedical applications.
Wirkmechanismus
EMSCI exerts its pharmacological effects by inhibiting the activity of specific enzymes and signaling pathways. For example, EMSCI has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting COX-2 activity, EMSCI reduces the production of pro-inflammatory mediators, thereby alleviating inflammation.
Biochemical and Physiological Effects
EMSCI has been found to exhibit a wide range of biochemical and physiological effects. Apart from its anti-inflammatory and anticancer activities, EMSCI has also been reported to exhibit antiviral, antibacterial, and antifungal activities. Additionally, EMSCI has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using EMSCI in laboratory experiments is its high potency and specificity towards specific enzymes and signaling pathways. This makes it an ideal tool for studying the molecular mechanisms underlying various diseases. However, one of the limitations of using EMSCI in laboratory experiments is its potential toxicity towards normal cells and tissues. Therefore, it is essential to carefully evaluate the dose and duration of EMSCI treatment to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for research on EMSCI. One of the potential applications of EMSCI is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. EMSCI's neuroprotective effects make it a promising candidate for developing novel therapeutics for these diseases. Additionally, EMSCI's antiviral and antibacterial activities make it a potential candidate for developing new antimicrobial agents. Further research is needed to explore the full potential of EMSCI in various biomedical applications.
Conclusion
In conclusion, 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole is a promising compound with potential therapeutic applications in various biomedical fields. Its high potency and specificity towards specific enzymes and signaling pathways make it an ideal tool for studying the molecular mechanisms underlying various diseases. Further research is needed to explore the full potential of EMSCI in various biomedical applications.
Synthesemethoden
The synthesis of EMSCI involves the reaction of 2-ethoxy-4-methylphenyl sulfonamide with imidazole in the presence of a suitable catalyst. This reaction yields EMSCI as a white crystalline solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
EMSCI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that EMSCI exhibits potent anti-inflammatory and anticancer activities by inhibiting the activity of specific enzymes and signaling pathways involved in these diseases.
Eigenschaften
IUPAC Name |
1-(2-ethoxy-4-methylphenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-17-11-8-10(2)4-5-12(11)18(15,16)14-7-6-13-9-14/h4-9H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKYRSYMQCSPRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

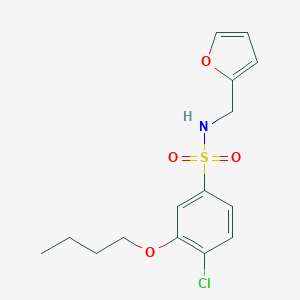
![[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B497712.png)
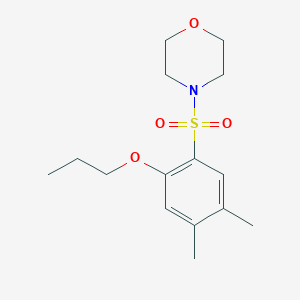
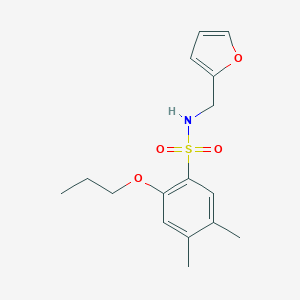
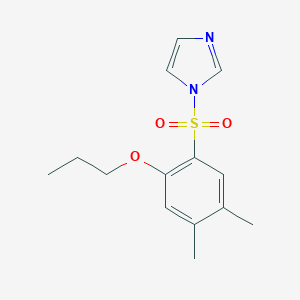
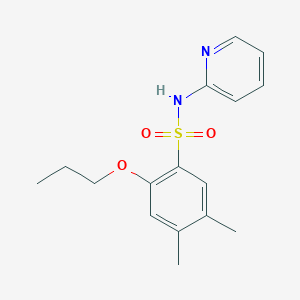
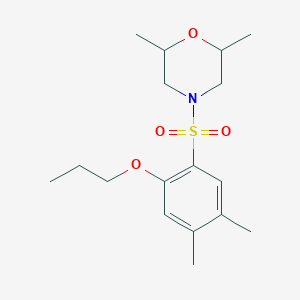
amine](/img/structure/B497723.png)
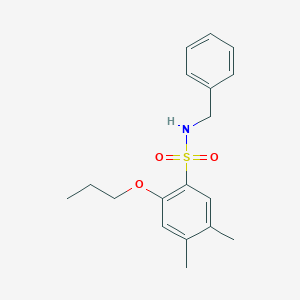
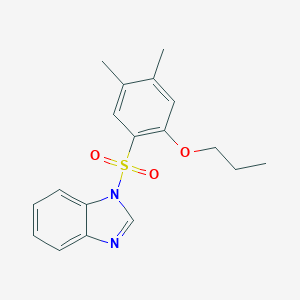
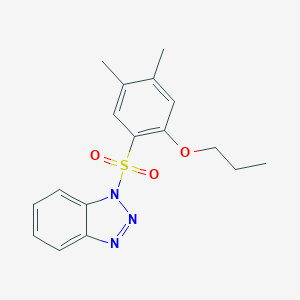


amine](/img/structure/B497733.png)